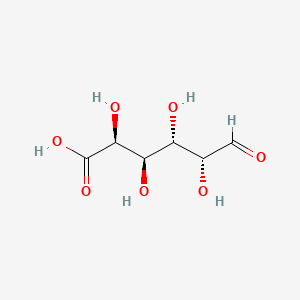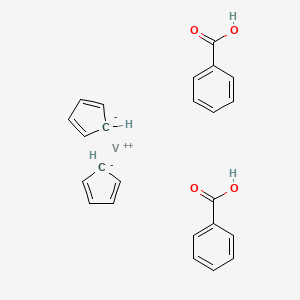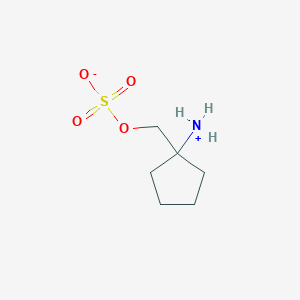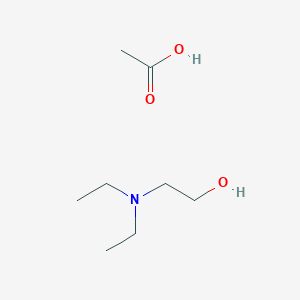
COPPER-ZINC ALLOY NANOPOWDER CA. 60/40
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-zinc alloy nanopowder with a composition of approximately 60% copper and 40% zinc is a type of metal alloy nanopowder. This compound is known for its high resistance to corrosion and excellent thermal and electrical conductivity. The nanopowder form, with particle sizes typically less than 150 nanometers, enhances these properties, making it highly valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper-zinc alloy nanopowder can be synthesized through several methods, including chemical reduction, mechanical alloying, and thermal decomposition.
Chemical Reduction: This method involves the reduction of copper and zinc salts using a reducing agent such as sodium borohydride or hydrazine. The reaction is typically carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of nanoparticles.
Mechanical Alloying: This process involves the high-energy ball milling of copper and zinc powders. The mechanical forces induce the formation of alloy nanoparticles through repeated fracturing and cold welding of the metal powders.
Thermal Decomposition: In this method, organometallic precursors of copper and zinc are thermally decomposed in the presence of a stabilizing agent. .
Industrial Production Methods
Industrial production of copper-zinc alloy nanopowder often employs large-scale chemical reduction or mechanical alloying techniques. These methods are optimized for high yield and consistent particle size distribution. The production process includes steps such as precursor preparation, reduction or alloying, washing, and drying to obtain the final nanopowder product .
Chemical Reactions Analysis
Types of Reactions
Copper-zinc alloy nanopowder undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The nanopowder can oxidize in the presence of oxygen, forming copper oxide and zinc oxide. This reaction is typically exothermic and can be controlled by adjusting the temperature and oxygen concentration.
Reduction: The alloy can be reduced back to its metallic form using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Copper-zinc alloy nanopowder can participate in substitution reactions where one metal atom is replaced by another metal atom in the alloy structure
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Metal salts or organometallic compounds in solution
Major Products Formed
Oxidation: Copper oxide (CuO) and zinc oxide (ZnO).
Reduction: Metallic copper and zinc.
Substitution: New metal alloys with altered compositions
Scientific Research Applications
Copper-zinc alloy nanopowder has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its antimicrobial properties, making it useful in biomedical applications such as coatings for medical devices.
Medicine: Explored for drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of conductive inks, coatings, and as an additive in metal composites to enhance mechanical properties .
Mechanism of Action
The mechanism of action of copper-zinc alloy nanopowder involves its interaction with molecular targets and pathways. In catalytic applications, the nanopowder provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, the nanopowder can disrupt microbial cell membranes, leading to cell death. The high surface area of the nanoparticles enhances their reactivity and interaction with target molecules .
Comparison with Similar Compounds
Copper-zinc alloy nanopowder can be compared with other similar compounds such as:
Copper Nanopowder: While copper nanopowder has excellent electrical conductivity, the addition of zinc in the alloy form enhances its corrosion resistance and mechanical strength.
Zinc Nanopowder: Zinc nanopowder is known for its antimicrobial properties, but the alloy form with copper provides better thermal and electrical conductivity.
Copper-Iron Alloy Nanopowder: This alloy offers different magnetic properties compared to copper-zinc alloy, making it suitable for different applications
Similar Compounds
- Copper nanopowder
- Zinc nanopowder
- Copper-iron alloy nanopowder
- Zinc-copper couple
- Copper-silicon alloy nanopowder .
Properties
CAS No. |
12682-85-8 |
|---|---|
Molecular Formula |
Cu34Zn11 |
Molecular Weight |
143.09 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3R,4R,5R,6S)-2-[(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2-hydroxy-25-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-2,6,10,14,19,23-hexamethylpentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1143597.png)




